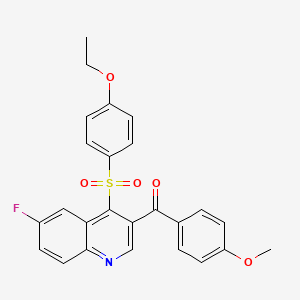

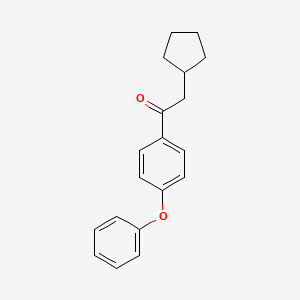

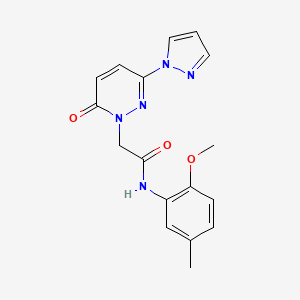

![molecular formula C16H13ClN2O B2398522 (4-氯苯基)[4-(1H-咪唑-1-基)苯基]甲醇 CAS No. 88941-49-5](/img/structure/B2398522.png)

(4-氯苯基)[4-(1H-咪唑-1-基)苯基]甲醇

描述

“(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.

Synthesis Analysis

While there isn’t specific information on the synthesis of “(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol”, there are related compounds that have been synthesized. For instance, an imidazole derivative was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, specific information on the molecular structure of “(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” is not available .Chemical Reactions Analysis

The specific chemical reactions involving “(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” are not available .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, etc. Unfortunately, specific information on the physical and chemical properties of “(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” is not available .科学研究应用

结构分析和分子性质

晶体学研究:该化合物的晶体结构显示氯苯酚环和咪唑环之间几乎共面排列,表明在固态形式(Shraddha et al., 2020)中具有多样的分子相互作用和稳定性。

防腐蚀作用:包括相关化合物在内的咪唑衍生物已被研究用于抑制碳钢在酸性介质中的腐蚀,展示了该化合物在防护涂层和工业应用中的潜力(Costa et al., 2021)。

抗念珠菌活性:相关咪唑化合物显示出作为抗念珠菌药物的潜力。通过光谱技术和分子对接研究探索了其性质,表明可能具有抗微生物应用(Jayasheela et al., 2018)。

合成和化学行为

合成技术:对类似咪唑衍生物的研究侧重于它们的合成、表征和潜在应用,这可能有助于合成和操纵(4-氯苯基)[4-(1H-咪唑-1-基)苯基]甲醇(Ravula et al., 2016)。

分子对接和量子化学计算:涉及相关化合物的分子对接和量子化学计算的研究可以提供关于(4-氯苯基)[4-(1H-咪唑-1-基)苯基]甲醇的电子性质和潜在生物相互作用的见解(Viji et al., 2020)。

生物医学和药理潜力

生物评价和对接研究:对与所讨论化合物结构相关的吡唑啉衍生物的研究表明可能具有抗炎和抗菌性能,这可能为(4-氯苯基)[4-(1H-咪唑-1-基)苯基]甲醇的探索提供线索(Ravula et al., 2016)。

聚合物开发:关于带有咪唑基团的二醚二胺的研究,与感兴趣的化合物相关,显示出开发具有独特物理和光学性质的新型聚(酰胺-醚)的潜力,为材料科学应用提供了一条途径(Ghaemy et al., 2013)。

作用机制

Target of Action

The primary target of this compound is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

It is believed to interact with its target, nitric oxide synthase, and potentially modulate its activity

Biochemical Pathways

The compound’s interaction with nitric oxide synthase suggests it may influence the nitric oxide pathway. Nitric oxide is a key signaling molecule involved in numerous physiological processes, including vasodilation, immune response, and neurotransmission . The downstream effects of modulating this pathway can be diverse and depend on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide-ranging roles of nitric oxide in cellular physiology . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its target . .

安全和危害

属性

IUPAC Name |

(4-chlorophenyl)-(4-imidazol-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c17-14-5-1-12(2-6-14)16(20)13-3-7-15(8-4-13)19-10-9-18-11-19/h1-11,16,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGUZODIMGJQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

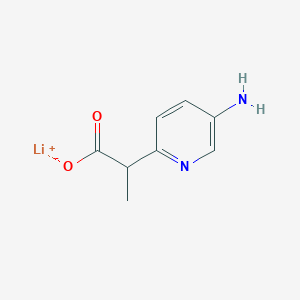

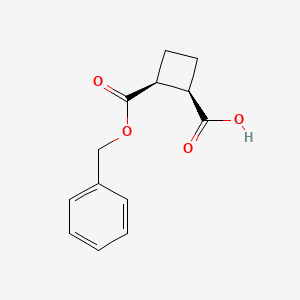

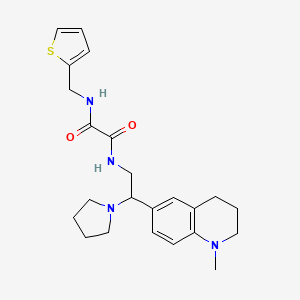

![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)

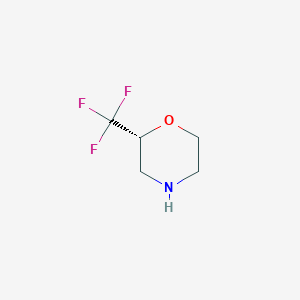

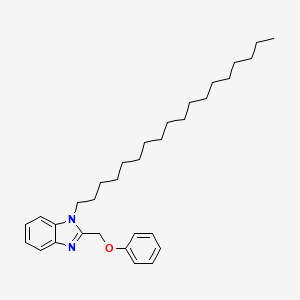

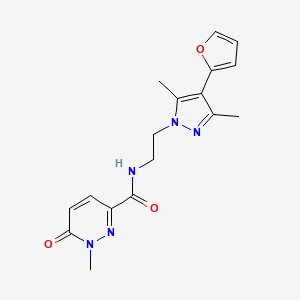

![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)

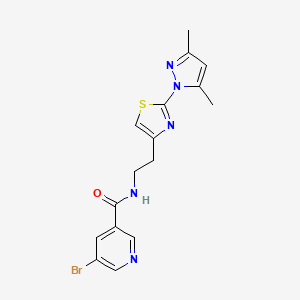

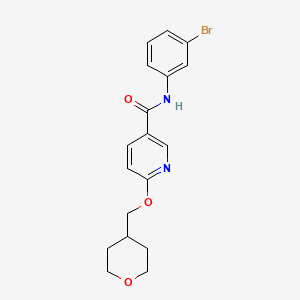

![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2398462.png)